![molecular formula C14H13IN2O2 B13176515 3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13176515.png)
3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a complex organic compound with a molecular formula of C14H12IN2O2. This compound is characterized by the presence of an iodophenyl group, a piperidinone ring, and a nitrile group. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceutical sciences.
Métodos De Preparación
The synthesis of 3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidinone Ring: The piperidinone ring is typically formed through a cyclization reaction involving a suitable precursor such as a substituted amine and a carbonyl compound.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction, where an appropriate phenyl precursor is treated with iodine in the presence of a catalyst.
Formation of the Nitrile Group: The nitrile group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.
Análisis De Reacciones Químicas
3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl or nitrile groups.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction conditions such as reflux or room temperature stirring. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Chemical Research: It serves as a building block in the synthesis of more complex organic molecules, aiding in the development of new chemical reactions and methodologies.
Industrial Applications: While specific industrial applications are limited, the compound’s unique structure makes it a valuable tool in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is not fully understood, but it is believed to interact with specific molecular targets in the body. The iodophenyl group may facilitate binding to certain receptors or enzymes, while the piperidinone ring and nitrile group contribute to the compound’s overall bioactivity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can be compared with similar compounds such as:
3-[1-(2-Fluoro-4-iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile: This compound has a similar structure but with a fluorine atom in place of a hydrogen atom on the phenyl ring, which may alter its chemical properties and biological activity.
3-[1-(4-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile: This compound has the iodine atom positioned differently on the phenyl ring, which can affect its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C14H13IN2O2 |
|---|---|
Peso molecular |
368.17 g/mol |
Nombre IUPAC |
3-[1-(2-iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C14H13IN2O2/c15-11-5-1-2-6-12(11)17-9-3-4-10(14(17)19)13(18)7-8-16/h1-2,5-6,10H,3-4,7,9H2 |
Clave InChI |
LICGXLMKIOXMCI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)N(C1)C2=CC=CC=C2I)C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


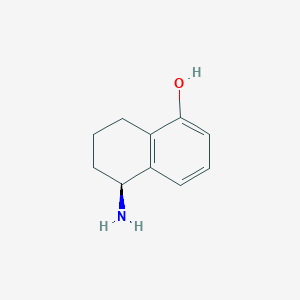

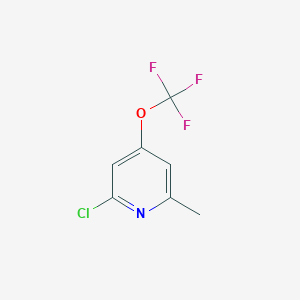
![Methyl 3'-chlorospiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176457.png)

![1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13176476.png)

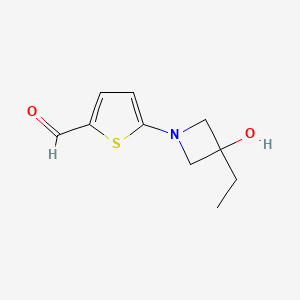

![6-Bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13176490.png)
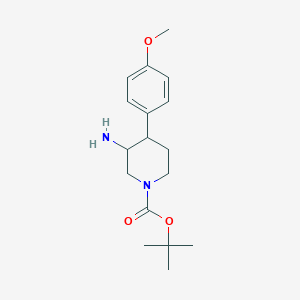
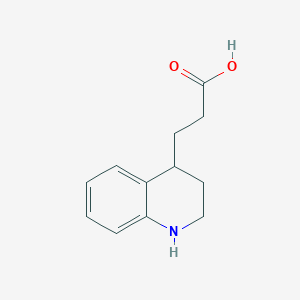
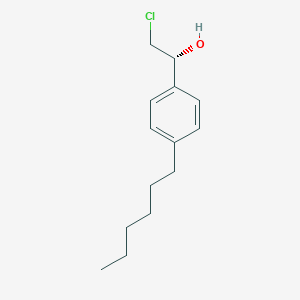
![2-Methanesulfonyl-2,6-diazaspiro[3.4]octane](/img/structure/B13176510.png)
